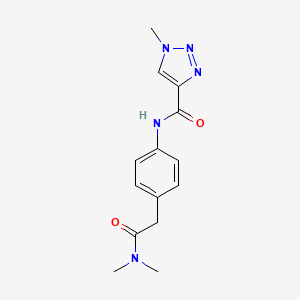
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a triazole ring, a carboxamide group, and a dimethylamino group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions such as reductive amination, N-alkylation, N-Boc (tert-butyloxycarbonyl) deprotection, and Suzuki coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and density functional theory (DFT) . These methods can provide detailed information about the compound’s geometry, electron distribution, and other physical properties.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations like condensation, fusion, and Heck reaction . These reactions can significantly alter the compound’s structure and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques and computational methods . These studies can provide insights into the compound’s absorption, emission, reactivity, and photovoltaic properties.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of various functional group transformations, demonstrating moderate to good yields while retaining efficacy. This includes the preparation of derivatives like enamines, enols, enol (thio)ethers, oximes, and hydrazones, with particular success in broad-spectrum insecticidal activities (J. Samaritoni et al., 1999).
Antitumor Applications
- The compound's derivatives have shown promise in antitumor applications. Phenyl-substituted derivatives of the compound have been synthesized and evaluated for in vivo antitumor activity, with some compounds showing solid tumor activity and potential as DNA-intercalating agents (G. Atwell et al., 1989).
- Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines using the compound. These derivatives exhibited potent cytotoxicity against various cancer cell lines, with some showing exceptional efficacy in vivo against tumors in mice (L. Deady et al., 2003).
Anti-Inflammatory and Antifungal Activities
- Amidines obtained from benzamides and dimethylformamide dimethylacetal, related to the compound, were found to have significant anti-inflammatory activity in a rat model. This suggests potential applications in addressing inflammatory conditions (L. Czollner et al., 1990).
- In antifungal research, newly synthesized compounds related to the compound have demonstrated good antifungal activity, suggesting their potential in treating fungal infections (A. Khodairy et al., 2016).
Applications in Molecular Probes and Fluorescent Dyes
- Derivatives of the compound have been used in the synthesis of fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, making them suitable for use as sensitive fluorescent molecular probes in various biological studies (Z. Diwu et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(2)13(20)8-10-4-6-11(7-5-10)15-14(21)12-9-19(3)17-16-12/h4-7,9H,8H2,1-3H3,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXASITAWOAPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

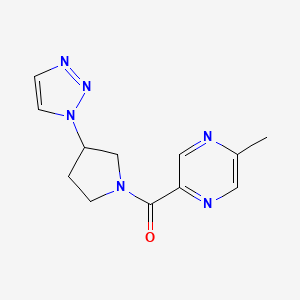

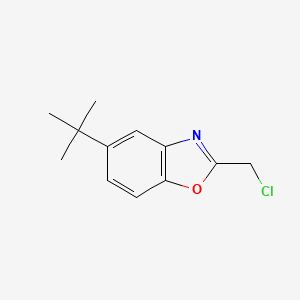
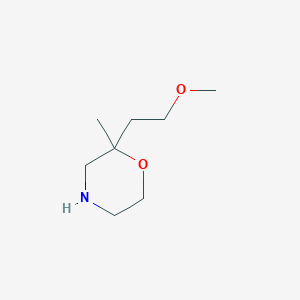
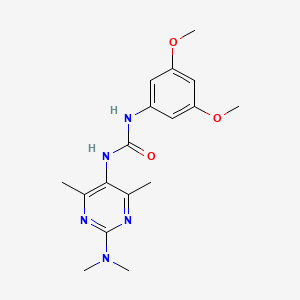
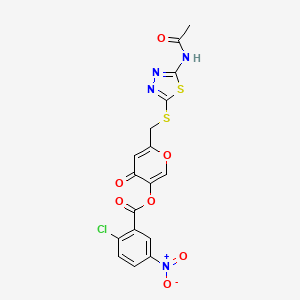
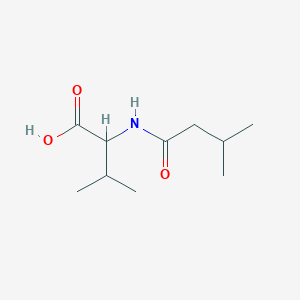
![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
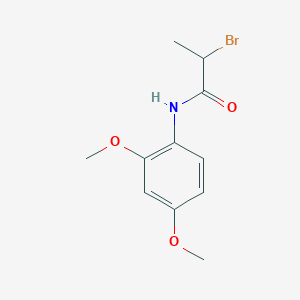
![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)
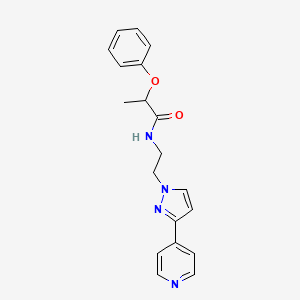
![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)